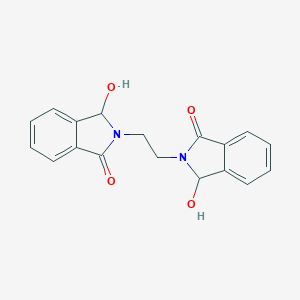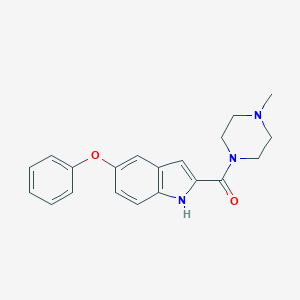![molecular formula C19H20ClN3O4S2 B276990 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide, also known as NSC 724998, is a chemical compound that belongs to the class of quinolinesulfonamides. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to bind to DNA and interfere with its replication, leading to the death of cancer cells. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of several enzymes involved in DNA synthesis and cell division, including topoisomerase II and thymidylate synthase. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to induce the expression of several genes involved in apoptosis and cell cycle regulation.
Advantages and Limitations for Lab Experiments
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has several advantages for use in lab experiments. It has been extensively studied and its synthesis method has been optimized for high yield and purity. In addition, it has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, making it a promising candidate for future cancer therapies. However, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 also has some limitations for use in lab experiments. It is highly toxic and requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
Future Directions
There are several future directions for research on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. One area of interest is the development of new cancer therapies based on N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. It has been shown to have potent anti-tumor activity, and further research could lead to the development of new cancer drugs. Another area of interest is the study of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's mechanism of action. Further research could help to elucidate the molecular pathways involved in its anti-tumor activity and lead to the development of more targeted cancer therapies. Finally, research could focus on the optimization of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998's synthesis method to improve its yield and purity, which would make it more accessible for use in lab experiments.
Synthesis Methods
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzenesulfonamide with diethylamine, followed by reduction with zinc and hydrochloric acid. The resulting product is then reacted with 8-hydroxyquinoline to yield N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998. This synthesis method has been extensively optimized to improve the yield and purity of the final product.
Scientific Research Applications
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have potent anti-tumor activity against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer. In addition, N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide 724998 has been shown to inhibit the growth of cancer cells in vivo, making it a promising candidate for future cancer therapies.
properties
Molecular Formula |
C19H20ClN3O4S2 |
|---|---|
Molecular Weight |
454 g/mol |
IUPAC Name |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]quinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20ClN3O4S2/c1-3-23(4-2)29(26,27)15-10-11-16(20)17(13-15)22-28(24,25)18-9-5-7-14-8-6-12-21-19(14)18/h5-13,22H,3-4H2,1-2H3 |
InChI Key |
YDYGHQYXDCNVKH-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(4-Methoxyphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276907.png)



![{[(2-phenyl-1H-indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B276913.png)
![{1-[2-(3-methoxyphenyl)-1-methyl-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276914.png)

![4-Oxo-4-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B276921.png)
![3-[(1H-indol-3-ylmethyl)sulfanyl]-N-[(5-methyl-2-furyl)methyl]propanamide](/img/structure/B276922.png)
![1-[(5-benzyl-1,3,4-thiadiazol-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B276924.png)
![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-1-yl)ethanone](/img/structure/B276927.png)
![2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B276928.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]ethanone](/img/structure/B276929.png)
